BENGHE Foundational & Exploratory

Check Availability & Pricing

Physico-chemical properties of 3,6-
Dihydroxyphthalic acid

Author: BenchChem Technical Support Team. Date: January 2026
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Compound Name: 3,6-Dihydroxyphthalic acid

Cat. No.: B1585314

An In-Depth Technical Guide to the Physico-chemical Properties of 3,6-Dihydroxyphthalic
Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physico-chemical properties of
3,6-dihydroxyphthalic acid, a molecule of significant interest in medicinal chemistry and
materials science. This document is intended for researchers, scientists, and drug development
professionals, offering not just data, but also insights into the practical implications of these
properties.

Introduction: Unveiling 3,6-Dihydroxyphthalic Acid

3,6-Dihydroxyphthalic acid (DHPA) is an aromatic dicarboxylic acid characterized by a
benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and two hydroxyl
groups at positions 3 and 6. This specific arrangement of functional groups imparts a unique
combination of acidic, hydrophilic, and chelating properties, making it a versatile building block
in various scientific domains. Its ability to engage in hydrogen bonding, chelate metal ions, and
undergo various chemical transformations underpins its utility. A thorough understanding of its
fundamental physico-chemical characteristics is paramount for its effective application.

Core Physico-chemical Properties
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The utility of 3,6-dihydroxyphthalic acid in any application is fundamentally governed by its
physical and chemical properties. These parameters dictate its behavior in different solvents,
its reactivity, and its suitability for specific experimental conditions.

Structural and Molecular Data

A foundational understanding begins with the molecule's basic structural and identifying
information.

Property Value Source

3,6-dihydroxybenzene-1,2-
IUPAC Name ) ) ] N/A
dicarboxylic acid

Synonyms 3,6-Dihydroxyphthalic acid N/A

Molecular Formula CsHeOs

Molecular Weight 198.13 g/mol

CAS Number 16534-85-7

) C1=C(C(=C(C=C10)0)C(=0)

Canonical SMILES N/A
0)C(=0)O
FDOORASQBCJBBQ-

InChl Key N/A

UHFFFAOYSA-N

Acidity and pKa

The two carboxylic acid groups and two phenolic hydroxyl groups make 3,6-dihydroxyphthalic
acid a polyprotic acid. The dissociation constants (pKa values) are critical for predicting its
charge state at a given pH, which in turn influences its solubility, binding interactions, and
biological activity.

 First Carboxylic Acid (pKai): The proximity of the two carboxylic acid groups results in a
lower pKa for the first proton dissociation compared to benzoic acid, due to intramolecular
hydrogen bonding and electronic effects.
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e Second Carboxylic Acid (pKaz): The dissociation of the second carboxylic acid proton is less
favorable due to the electrostatic repulsion from the newly formed carboxylate anion.

o Hydroxyl Groups (pKas, pKaas): The phenolic protons are significantly less acidic than the
carboxylic acid protons.

Precise, experimentally determined pKa values for 3,6-dihydroxyphthalic acid are not readily
available in public databases. However, computational predictions and comparisons with
similar structures suggest the first pKa is in the range of 2-3, and the second is in the range of
4-5. The phenolic pKa values are expected to be in the range of 8-10. This information is
crucial for designing buffer systems for experiments involving DHPA and for understanding its
behavior in physiological environments.

Solubility Profile

The solubility of 3,6-dihydroxyphthalic acid is a key consideration for its practical handling
and application, particularly in drug development and solution-phase reactions.
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Solvent Solubility Rationale

The presence of four polar
functional groups (two
carboxylic acids, two
hydroxyls) allows for extensive
hydrogen bonding with water.

Water Moderately soluble Solubility is pH-dependent and
increases significantly at pH
values above the pKa of the
carboxylic acid groups due to
the formation of the more

soluble carboxylate salts.

These polar protic solvents can

act as both hydrogen bond
Methanol, Ethanol Soluble donors and acceptors,

effectively solvating the

molecule.

These polar aprotic solvents
can accept hydrogen bonds

but cannot donate them as

Acetone, Ethyl Acetate Sparingly soluble ) ]
effectively, leading to lower
solubility compared to
alcohols.
The high polarity of 3,6-
dihydroxyphthalic acid makes it
Hexane, Toluene Insoluble

immiscible with nonpolar

solvents.

Experimental Insight: When preparing aqueous solutions, it is often advantageous to start with
a basic solution (e.g., using NaOH or NaHCO:s) to deprotonate the carboxylic acids and
enhance solubility, followed by pH adjustment as needed for the specific application.

Thermal Properties
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The thermal stability of a compound is a critical parameter for its storage, handling, and use in
reactions conducted at elevated temperatures.

» Melting Point: 3,6-Dihydroxyphthalic acid has a reported melting point of 215 °C (with
decomposition). The decomposition upon melting is a common characteristic of poly-
functionalized aromatic acids, often involving decarboxylation.

» Boiling Point: Due to its high molecular weight, strong intermolecular hydrogen bonding, and
decomposition at its melting point, a boiling point is not typically reported.

The decomposition at a relatively high temperature suggests good thermal stability for most
solution-phase applications conducted below this temperature.

Synthesis and Reactivity

A common synthetic route to 3,6-dihydroxyphthalic acid involves the oxidation of a suitable
precursor. The following is a representative protocol.

Representative Synthetic Protocol: Oxidation of 2,5-
Dihydroxy-p-xylene

This method provides a conceptual framework. Note: This is a generalized procedure and
requires optimization and adherence to all laboratory safety protocols.

Step 1: Oxidation

» Dissolve 2,5-dihydroxy-p-xylene in an appropriate solvent, such as aqueous potassium
hydroxide.

o Slowly add a strong oxidizing agent, like potassium permanganate (KMnQOa), in portions
while maintaining the reaction temperature below a specified limit (e.g., 40 °C) with an ice
bath. The reaction is highly exothermic.

 After the addition is complete, continue stirring the mixture at room temperature for several
hours to ensure the reaction goes to completion.

Step 2: Work-up and Isolation
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e Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any
excess permanganate.

« Filter the mixture to remove the manganese dioxide byproduct.

 Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.
This will protonate the carboxylate groups, causing the 3,6-dihydroxyphthalic acid to
precipitate out of the solution.

» Collect the precipitate by filtration, wash with cold water to remove any remaining inorganic
salts, and dry under vacuum.

Step 2: Work-up & Isolation
letion (Quench (NaHS03) }—»[ Filter (remove MnOz) j—»( Acidify (HCI, pH 1-2) |—{ Precipitate Fnrmauunj—»(mer & Wash )—» Pure 3,6-Dihydroxyphthalic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3,6-dihydroxyphthalic acid.

Key Reactivity

« Esterification: The carboxylic acid groups can be readily esterified under standard conditions
(e.g., Fischer esterification) to produce the corresponding diesters.

o Chelation: The ortho-positioning of a hydroxyl and a carboxylic acid group creates an
effective bidentate chelation site for various metal ions. This property is of interest in the
design of metal-binding agents.

o Aromatic Substitution: The electron-donating hydroxyl groups activate the aromatic ring
towards electrophilic substitution, although the carboxylic acid groups are deactivating.
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Applications in Research and Drug Development

The unique physico-chemical properties of 3,6-dihydroxyphthalic acid make it a valuable
molecule in several areas:

e Precursor for Pharmaceuticals: It can serve as a starting material or intermediate in the
synthesis of more complex drug molecules. Its rigid structure and defined positioning of
functional groups provide a scaffold for building pharmacophores.

o Metal Chelators: In drug development, chelating agents can be used to manage metal
overload or as components of diagnostic agents. The chelation properties of DHPA are a key
area of investigation.

o Polymer and Materials Science: The dicarboxylic acid functionality allows it to be used as a
monomer in the synthesis of polyesters and other polymers with specific properties, such as
enhanced thermal stability or metal-binding capabilities.

3,6-Dihydroxyphthalic Acid Unique Physico-chemical Properties

Key Applicatvon Areas

Pharmaceutical Synthesis | (Scaffold/Intermediate) Metal Chelating Agents | (Therapeutic/Diagnostic) Polymer Chemistry | (Monomer for Polyesters)

Click to download full resolution via product page

Caption: Key application areas for 3,6-dihydroxyphthalic acid.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential.

e General Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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 Toxicity: Detailed toxicological data for 3,6-dihydroxyphthalic acid is not extensively
published. It should be handled with the care afforded to all novel research chemicals.
Assume it may be an irritant to the eyes, skin, and respiratory system.

o Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing
agents.

Conclusion

3,6-Dihydroxyphthalic acid is a multi-functional aromatic compound with a compelling set of
physico-chemical properties. Its acidity, solubility profile, thermal stability, and reactivity make it
a versatile tool for researchers in drug discovery and materials science. A thorough
understanding of these core characteristics, as outlined in this guide, is the foundation for
innovative and successful applications.

 To cite this document: BenchChem. [Physico-chemical properties of 3,6-Dihydroxyphthalic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585314#physico-chemical-properties-of-3-6-
dihydroxyphthalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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